3,8-Dibromo-1,10-phenanthroline
Overview
Description
Synthesis Analysis
3,8-Dibromo-1,10-phenanthroline can be synthesized through dehalogenation polycondensation of 3,8-dibromo-1,10-phenanthroline with a zerovalent nickel complex, resulting in a polymer with a molecular weight of 6800 and an electrochemical reduction potential of 2.24 V vs Ag/Ag+ (Saitoh & Yamamoto, 1995). Moreover, novel and simple methods have been developed for its synthesis, utilizing sulfur dichloride as a catalyst for the bromination of 1,10-phenanthroline, demonstrating the crucial role of this catalyst in achieving the brominated compounds (Výprachtický et al., 2014).
Molecular Structure Analysis
The molecular structure of 3,8-dibromo-1,10-phenanthroline exhibits significant versatility in coordination chemistry, enabling the formation of various metal complexes. For example, the compound has been used to construct cadmium(II) and zinc(II) coordination polymers with chiral ligands, demonstrating different molecular conformations and coordination modes (Wang et al., 2009).
Chemical Reactions and Properties
This compound participates in diverse chemical reactions due to its halogenated phenanthroline structure. It serves as a versatile precursor for macrocyclic oligophenanthrolines and exhibits various bridging fashions in the construction of homochiral coordination polymers (Schmittel & Ammon, 1998).
Physical Properties Analysis
The electrochemical and physical properties of 3,8-dibromo-1,10-phenanthroline and its derivatives have been extensively studied. The electrochemical behavior, particularly the redox active derivatives like 1,10-phenanthroline-5,6-dione, illustrates the compound's significant role in the selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
Chemical Properties Analysis
3,8-Dibromo-1,10-phenanthroline's chemical properties, such as its ability to form complexes with metal ions, underscore its importance in coordination chemistry. Its role in the synthesis of chromium(III) complexes using proton-transfer compounds highlights its utility in creating compounds with potential applications in material science and catalysis (Moghimi et al., 2005).
Scientific Research Applications
1. Direct Alkylation and Phenylation
- Summary of Application: 3,8-Dibromo-1,10-phenanthroline is used in reactions with alkyl and phenyl Grignard reagents, leading to alkylation and phenylation at the 2-position of 1,10-phenanthroline .
- Methods of Application: The prepared 2-alkyl-1,10-phenanthroline forms a 1:1 complex with Cu (II) and serves as a starting material for poly (2-alkyl-1,10-phenanthroline-3,8-diyl) .
- Results or Outcomes: The reactions led to the formation of 2-alkyl-1,10-phenanthroline, which can be used as a starting material for further chemical synthesis .
2. Synthesis of Phen-based Periodic Mesoporous Organosilica
- Summary of Application: 3,8-Dibromo-1,10-phenanthroline is used in the synthesis of a Phen-based periodic mesoporous organosilica (Phen-PMO) with the Phen moieties being directly incorporated into the organosilica framework .
- Methods of Application: The Phen-PMO precursor, 3,8-bis [(triisopropoxysilyl)methyl]-1,10-phenanthroline (1a), was prepared via the Kumada–Tamao–Corriu cross-coupling of 3,8-dibromo-1,10-phenanthroline and [(triisopropoxysilyl)methyl]magnesium chloride .
- Results or Outcomes: The co-condensation of 1a and 1,2-bis (triethoxysilyl)ethane in the presence of P123 as the template surfactant afforded Phen-PMO 3 with an ordered 2-D hexagonal mesoporous structure .
3. Transition-Metal-Catalyzed Functionalization
- Summary of Application: 3,8-Dibromo-1,10-phenanthroline is used in transition-metal-catalyzed reactions. These reactions expand the range of available phenanthroline derivatives .
- Methods of Application: The experimental procedures involve the use of halo-1,10-phenanthrolines in transition-metal-catalyzed reactions .
- Results or Outcomes: The reactions allow for the functionalization of 1,10-phenanthrolines and their complexes, leading to a variety of derivatives with diverse and attractive structural, optical, magnetic, electrochemical, and catalytic properties .
4. Pharmaceutical Synthesis
- Summary of Application: 3,8-Dibromo-1,10-phenanthroline is used as a synthesis intermediate in pharmaceutical chemistry .
- Methods of Application: The specific methods of application in pharmaceutical synthesis can vary widely depending on the target compound .
- Results or Outcomes: The use of 3,8-Dibromo-1,10-phenanthroline in pharmaceutical synthesis can lead to a variety of medicinal compounds .
5. Formation of Novel Ruthenium Complexes
- Summary of Application: 3,8-Dibromo-1,10-phenanthroline derivatives are used for the formation of novel ruthenium complexes .
- Methods of Application: The specific methods of application can vary widely depending on the target compound .
- Results or Outcomes: The use of 3,8-Dibromo-1,10-phenanthroline in the formation of novel ruthenium complexes can lead to a variety of inorganic compounds .
6. Development of Supramolecular Assemblies
- Summary of Application: 1,10-Phenanthrolines, including 3,8-Dibromo-1,10-phenanthroline, are among the most demanding N-ligands to develop supramolecular assemblies .
- Methods of Application: The specific methods of application can vary widely depending on the target compound .
- Results or Outcomes: The use of 3,8-Dibromo-1,10-phenanthroline in the development of supramolecular assemblies can lead to a variety of supramolecular structures .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,8-dibromo-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-3-7-1-2-8-4-10(14)6-16-12(8)11(7)15-5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWJREBUVYSPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903215 | |
Record name | NoName_3838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10903215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-1,10-phenanthroline | |
CAS RN |
100125-12-0 | |
Record name | 3,8-Dibromo-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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